molecular formula C19H20N2O4 B2644254 Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate CAS No. 2034251-84-6

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate

Cat. No. B2644254
CAS RN: 2034251-84-6
M. Wt: 340.379
InChI Key: YDZOIUNEADWJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate” is a chemical compound. It is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor . Another study discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors, which showed potential as an anticancer agent to treat prostate cancer .

Antiviral Applications

Piperidine derivatives have shown potential as antiviral agents . While specific applications for the compound are not mentioned in the literature, it’s possible that it could be explored for this use given the broader class of compounds it belongs to.

Antimalarial Applications

Piperidine derivatives have also been used as antimalarial agents . Again, while specific applications for this compound are not mentioned, it’s part of a class of compounds that have shown promise in this area.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . The compound could potentially be explored for these uses.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . It’s possible that this compound could have applications in this area.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This compound could potentially be explored for these uses.

Anti-Alzheimer Applications

Piperidine derivatives have been used as anti-Alzheimer agents . It’s possible that this compound could have applications in this area.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This compound could potentially be explored for these uses.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

properties

IUPAC Name

methyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)17-5-3-2-4-16(17)18(22)21-12-8-15(9-13-21)25-14-6-10-20-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZOIUNEADWJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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